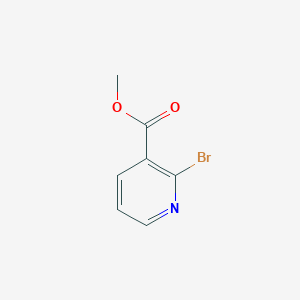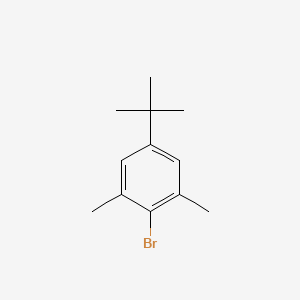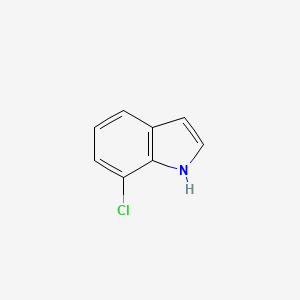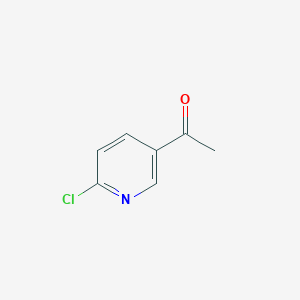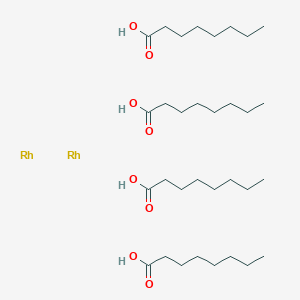
Rhodium(II) Octanoate Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium(II) Octanoate Dimer: is a coordination compound with the chemical formula ([ [CH_3(CH_2)_6CO_2]_2Rh]_2)Dirhodium Tetraoctanoate . This compound is notable for its green to dark green crystalline appearance and is primarily used as a homogeneous catalyst in various organic reactions.
Wirkmechanismus
Target of Action
Rhodium(II) Octanoate Dimer, also known as Dirhodium tetraoctanoate , is primarily used as a catalyst in chemical reactions . Its primary target is the C-H bond in organic compounds . The compound’s role is to facilitate the activation of these bonds, enabling further chemical transformations .
Mode of Action
The this compound operates through a mechanism known as C-H Activation . This process involves the cleavage of a carbon-hydrogen bond and the formation of a new bond with the rhodium atom . The dimer acts as a binuclear rhodium complex, effectively catalyzing small and medium-ring formation .
Result of Action
The primary result of this compound’s action is the activation of C-H bonds . This activation allows for the formation of new bonds and the synthesis of complex organic molecules . In the context of synthetic chemistry, this can lead to the creation of new compounds with potential applications in various fields, including pharmaceuticals, materials science, and more.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under room temperature . It is soluble in hot alcohol, dichloromethane, toluene, and acetic acid , which can be leveraged to control its reactivity in different reaction environments. Furthermore, it is recommended to store the compound in a cool, dark place to maintain its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The preparation of Rhodium(II) Octanoate Dimer typically involves the reaction of rhodium hydroxide with octanoic acid. The process includes the following steps :
Reaction with Octanoic Acid: Rhodium hydroxide is added to octanoic acid and heated to a temperature range of 90-110°C using an oil bath. The reaction is allowed to proceed for 4-8 hours.
Dissolution and pH Adjustment: After the reaction, ethyl alcohol is added to dissolve the product. The pH is then adjusted to 8-11 using a sodium hydroxide ethanol solution.
Filtration and Concentration: The solution is filtered, and the filtrate is heated and concentrated.
Cooling and Solid Separation: The concentrated solution is cooled to precipitate the green solid, which is then vacuum dried to obtain the final product.
Industrial Production Methods:
The industrial production of this compound follows a similar process but is optimized for higher yield and purity. The method ensures minimal pollution and achieves a yield greater than 98% with a purity exceeding 99% .
Analyse Chemischer Reaktionen
Types of Reactions:
Rhodium(II) Octanoate Dimer is involved in various types of chemical reactions, including:
Cyclopropanation: It acts as a catalyst in the cyclopropanation of alkenes.
C-H Activation: It facilitates the activation of carbon-hydrogen bonds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Cyclopropanation: Typically involves diazo compounds as reagents under mild conditions.
C-H Activation: Often requires the presence of molecular sieves and solvents like dichloroethane.
Major Products:
Cyclopropanation: Produces cyclopropane derivatives.
C-H Activation: Results in functionalized organic compounds with new C-C or C-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
Rhodium(II) Octanoate Dimer has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in cyclopropanation and C-H activation reactions.
Biology: Employed in the study of enzyme mimetics and biomimetic catalysis.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Vergleich Mit ähnlichen Verbindungen
- Rhodium(II) Acetate Dimer
- Rhodium(II) Trifluoroacetate Dimer
- Rhodium(II) Trimethylacetate Dimer
Comparison:
- Rhodium(II) Acetate Dimer: Similar in structure but uses acetate ligands instead of octanoate. It is also used in cyclopropanation and C-H activation reactions .
- Rhodium(II) Trifluoroacetate Dimer: Contains trifluoroacetate ligands, offering different reactivity and selectivity in catalytic processes .
- Rhodium(II) Trimethylacetate Dimer: Features trimethylacetate ligands, providing unique steric and electronic properties .
Uniqueness:
Rhodium(II) Octanoate Dimer is unique due to its longer alkyl chain ligands, which can influence the solubility and reactivity of the compound in organic solvents. This makes it particularly suitable for specific catalytic applications where other rhodium dimers may not perform as effectively .
Eigenschaften
CAS-Nummer |
73482-96-9 |
|---|---|
Molekularformel |
C32H64O8Rh2 |
Molekulargewicht |
782.7 g/mol |
IUPAC-Name |
octanoic acid;rhodium |
InChI |
InChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);; |
InChI-Schlüssel |
MKDJIADBNUOBJH-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh] |
Kanonische SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




